2-(2-Methoxy-5-nitrophenoxy)ethan-1-amine
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Overview
Description
2-(2-Methoxy-5-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and an ethanamine moiety attached to a phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-nitrophenoxy)ethan-1-amine typically involves the reaction of 2-methoxy-5-nitrophenol with ethylene oxide in the presence of a base to form the corresponding 2-(2-methoxy-5-nitrophenoxy)ethanol. This intermediate is then converted to the amine by reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-nitrophenoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(2-methoxy-5-aminophenoxy)ethan-1-amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(2-methoxy-5-aminophenoxy)ethan-1-amine.
Substitution: Formation of various substituted phenoxyethanamines depending on the substituent introduced
Scientific Research Applications
2-(2-Methoxy-5-n
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2-methoxy-5-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O4/c1-14-8-3-2-7(11(12)13)6-9(8)15-5-4-10/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
PBNFUFMVSWAELL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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